CID 1067700 is a small molecule identified as a pan-GTPase inhibitor, exhibiting significant inhibitory potency against Ras-related GTPases. [] While it demonstrates activity against various GTPases, its primary research application focuses on its role as a Rab7 GTPase inhibitor. [] CID 1067700 has been instrumental in exploring the functionality of Rab7 GTPase and holds potential for developing more selective probes for Rab7 and other GTPases. []
CID 1067700 functions as a competitive inhibitor of nucleotide binding by Rab7 GTPase. [] It competes with both BODIPY-GTP and BODIPY-GDP for binding to Rab7, demonstrating nanomolar inhibitory (Ki) values and achieving ≥97% inhibition. [] This competitive inhibition effectively disrupts the Rab7 GTPase cycle, hindering its downstream signaling activities. [] Studies utilizing CID 1067700 have revealed its role in various cellular processes, including B cell immunoglobulin class-switch DNA recombination, plasma cell survival, and WSSV infection in shrimp. [, , ]
Studies utilizing CID 1067700 have shed light on the importance of Rab7 in plasma cell survival. [, ] Inhibiting Rab7 activity with CID 1067700 led to reduced plasma cell numbers and impaired antibody responses. [, ] These findings implicate Rab7 as a potential target for modulating antibody production and plasma cell longevity.
Research on shrimp has explored the potential of CID 1067700 as an antiviral agent against White Spot Syndrome Virus (WSSV). [] Studies suggest that CID 1067700 inhibits PmRab7 expression, a potential receptor for WSSV, leading to reduced viral load and altered viral internalization. [] These findings highlight the potential of targeting PmRab7 with CID 1067700 as a strategy for combating WSSV infection in shrimp.
CID 1067700 serves as a valuable tool for studying Rab7 GTPase function in various cellular processes. [, , , ] By inhibiting Rab7 activity, researchers can elucidate its role in endosome trafficking, autophagy, signal transduction, and other Rab7-mediated events. [, , , ]
CID 1067700 has been instrumental in unraveling the role of Rab7 in B cell immunoglobulin class switching. [, ] Research using CID 1067700 demonstrated its ability to inhibit class switching to IgG and IgA in purified B cells without affecting proliferation, survival, or plasma cell differentiation. [] This suggests that Rab7 plays a crucial role in mediating AID expression and class switch recombination. []
While CID 1067700 effectively inhibits Rab7, it also demonstrates activity against other GTPases. [] Future research could focus on developing more selective Rab7 inhibitors based on the structural insights gained from CID 1067700. [] These selective inhibitors would provide even more precise tools for dissecting Rab7 function and its role in various diseases.
Given its ability to suppress immunoglobulin class switching and plasma cell survival, CID 1067700 shows promise as a potential therapeutic agent for autoimmune diseases characterized by pathogenic autoantibody production. [, ] Future research could explore its efficacy in preclinical models of lupus and other autoimmune conditions.
The potential of CID 1067700 in inhibiting WSSV infection in shrimp [] warrants further investigation into its antiviral properties. Future research could focus on exploring its efficacy against other viruses that utilize Rab7 for entry or replication. This could lead to the development of novel antiviral therapies targeting Rab7-mediated viral infection.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7